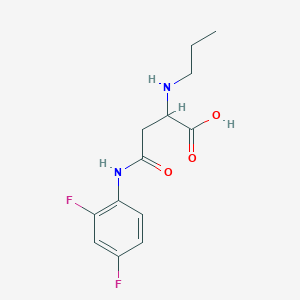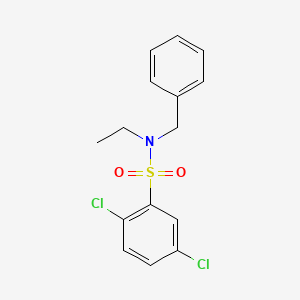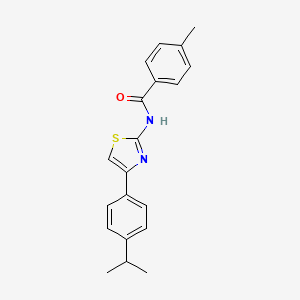
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiazole and benzamide moieties have been studied for their potential as therapeutic agents. For instance, compounds with the thiazol-2-yl and benzamide groups have been explored for their antagonistic properties against metabotropic glutamate receptor 1 (mGluR1) and their antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation and one-pot synthesis methods. For example, the synthesis of a related mGluR1 antagonist involved multiple steps to achieve the desired selectivity and pharmacokinetic profile . Another compound was synthesized through a one-pot three-component reaction in a glycerol medium, which proved to be efficient and provided excellent yield . These methods highlight the synthetic strategies that could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques and crystallography. For instance, the structure of a thiourea derivative was determined by single-crystal X-ray diffraction, and its configuration was analyzed . Similarly, the crystal structure of another compound was elucidated, and its geometric bond lengths and angles were compared with theoretical values obtained by density functional theory (DFT) . These analyses are crucial for understanding the three-dimensional conformation and electronic properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with thiazole and benzamide groups can be inferred from their interactions in biological systems and their binding affinities in molecular docking studies. For example, N-arylbenzamides synthesized in one study exhibited significant cytotoxic potentials against various cancer cells and showed binding interactions with antibacterial targets . These findings suggest that the chemical reactivity of this compound would also be of interest in the context of biological activity and target binding.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, significant stretching vibrations in the IR spectra and chemical shifts in the NMR spectra were reported for thiourea derivatives . These properties are indicative of the functional groups present and are essential for the identification and further study of the compound's chemical behavior.
Scientific Research Applications
Anticancer Potential
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide and related compounds have been studied for their potential as anticancer agents. One study identified a related compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), as a potent inhibitor of the kinesin spindle protein (KSP), arresting cells in mitosis and inducing cell death, showing promise for cancer treatment (Theoclitou et al., 2011).
Neurological Imaging Applications
Compounds structurally similar to this compound have been used in developing novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in the brain. Studies have developed and evaluated new ligands for imaging mGluR1 in rodent brains, which could be useful for studying various neurological disorders (Fujinaga et al., 2012).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a series of benzamide derivatives incorporating a thiazole ring showed promising in vitro antibacterial and antifungal activities, indicating their potential in treating microbial diseases (Desai et al., 2013).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of similar compounds. For example, a study synthesized N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, demonstrating the compound's potential in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives have been shown to exhibit antibacterial activity, suggesting that they may interact with bacterial cells . The isopropyl substituted derivative displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
properties
IUPAC Name |
4-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)15-8-10-16(11-9-15)18-12-24-20(21-18)22-19(23)17-6-4-14(3)5-7-17/h4-13H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRKXOWUHGBQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)

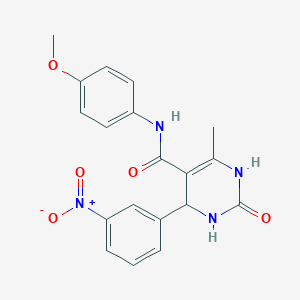
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
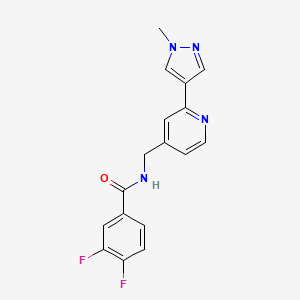
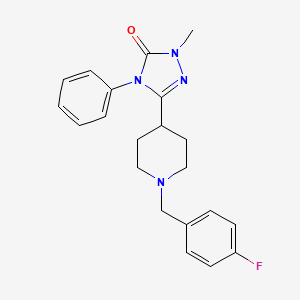
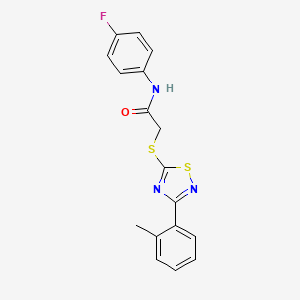
![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)
